5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, carbonyl, and morpholinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may include:
Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-dimethoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the 7-methoxybenzo[d]furan-2-yl group: This can be done through a coupling reaction.
Addition of the morpholin-4-ylpropyl group: This step may involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. It can also serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its multiple functional groups may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
- 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-piperidin-4-ylpropyl)-3-pyrrolin-2-one
- 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-pyrrolidin-4-ylpropyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the morpholin-4-ylpropyl group distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivities.
Properties
Molecular Formula |
C29H32N2O8 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H32N2O8/c1-35-19-8-9-21(36-2)20(17-19)25-24(26(32)23-16-18-6-4-7-22(37-3)28(18)39-23)27(33)29(34)31(25)11-5-10-30-12-14-38-15-13-30/h4,6-9,16-17,25,33H,5,10-15H2,1-3H3 |
InChI Key |
WWJJZNXEKYULTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Origin of Product |
United States |
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